molecular formula C19H14FNO3S B11120677 Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11120677
M. Wt: 355.4 g/mol
InChI Key: VTJKUXQCMAPRHQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis . This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride, aniline, and methyl 4-phenylthiophene-3-carboxylate.

    Reaction Conditions: The reaction involves the acylation of aniline with 4-fluorobenzoyl chloride to form 4-fluorobenzoylaniline.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. Techniques like recrystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).

Scientific Research Applications

Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H14FNO3S/c1-24-19(23)16-15(12-5-3-2-4-6-12)11-25-18(16)21-17(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22)

InChI Key

VTJKUXQCMAPRHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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